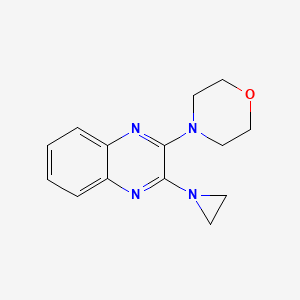
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that features both aziridine and morpholine functional groups attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoxaline derivative, the aziridine and morpholine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine group is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-4-morpholin-4-ylpyrimidin-2-amine: Another compound featuring aziridine and morpholine groups, but with a pyrimidine core instead of quinoxaline.
2-(Aziridin-1-yl)-3-(morpholin-4-yl)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is unique due to its quinoxaline core, which imparts different chemical properties and reactivity compared to pyrimidine or pyridine analogs. This uniqueness can lead to distinct applications and mechanisms of action.
Properties
CAS No. |
93569-40-5 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[3-(aziridin-1-yl)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C14H16N4O/c1-2-4-12-11(3-1)15-13(17-5-6-17)14(16-12)18-7-9-19-10-8-18/h1-4H,5-10H2 |
InChI Key |
YLNHCXZEUFHMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















